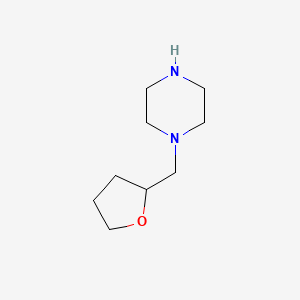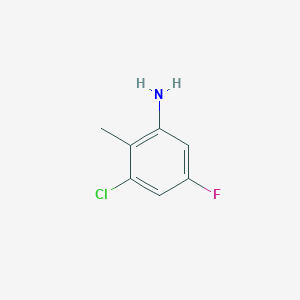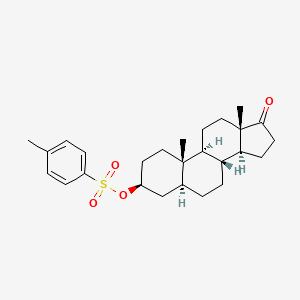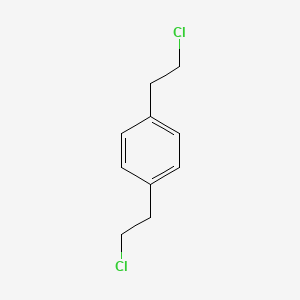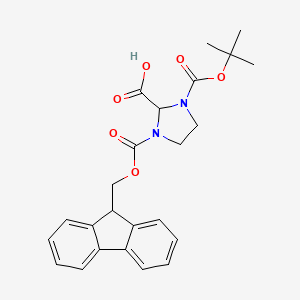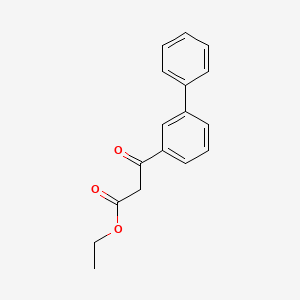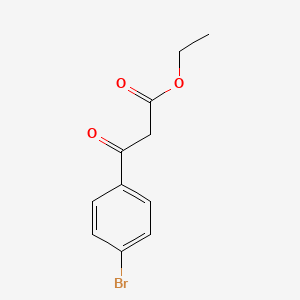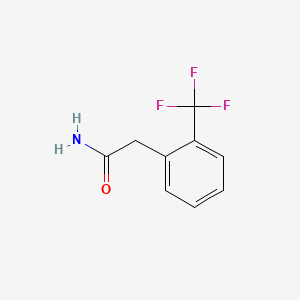
2-(2-(Trifluoromethyl)phenyl)acetamide
Vue d'ensemble
Description
2-(2-(Trifluoromethyl)phenyl)acetamide is a chemical compound with the CAS Number: 34779-65-2. Its molecular weight is 203.16 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(2-(Trifluoromethyl)phenyl)acetamide is 1S/C9H8F3NO/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H2,13,14) .Physical And Chemical Properties Analysis
2-(2-(Trifluoromethyl)phenyl)acetamide is a solid at room temperature . It has a molecular weight of 203.16 .Applications De Recherche Scientifique
Pharmaceutical Applications
Summary of the Application
Trifluoromethyl group-containing compounds have been widely used in the pharmaceutical industry. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific drug molecule . However, the synthesis of these compounds often involves the incorporation of the trifluoromethyl group into the organic molecules .
Results or Outcomes
The incorporation of the trifluoromethyl group into drug molecules can significantly affect their pharmacological activities, leading to the development of numerous effective drugs .
Agrochemical Applications
Summary of the Application
Trifluoromethylpyridine (TFMP) derivatives, which include “2-(Trifluoromethyl)phenylacetamide”, are widely used in the agrochemical industry, particularly for the protection of crops from pests .
Methods of Application or Experimental Procedures
Again, the specific methods of application or experimental procedures would depend on the specific agrochemical . However, the synthesis of these compounds often involves the incorporation of the trifluoromethyl group into the pyridine moiety .
Results or Outcomes
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives. As a result, these compounds have been used in more than 20 new agrochemicals that have acquired ISO common names .
Chemical Intermediate
Summary of the Application
“2-(Trifluoromethyl)phenylacetamide” can be used as an intermediate in chemical reactions .
Methods of Application or Experimental Procedures
For example, cyanoacetic acid (CAA) is coupled with aniline 4-(trifluoromethyl) to make an intermediate, i.e., 2-cyano-N-(4-trifluoromethyl) phenylacetamide . This intermediate then reacts with acetyl chloride to produce the final product in the presence of sodium hydroxide and acetone .
Results or Outcomes
The outcome of this process is the production of a new compound, which can be used for further applications .
Future Applications
Summary of the Application
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridine (TFMP) derivatives, which include “2-(Trifluoromethyl)phenylacetamide”, suggest that many novel applications of TFMP will be discovered in the future .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific future applications discovered .
Results or Outcomes
While the specific results or outcomes are not yet known, the expectation is that these future applications will contribute significantly to various fields, including the agrochemical and pharmaceutical industries .
Synthesis of Teriflunomide
Summary of the Application
“2-(Trifluoromethyl)phenylacetamide” is used as an intermediate in the synthesis of Teriflunomide, a drug used for the treatment of multiple sclerosis .
Methods of Application or Experimental Procedures
Cyanoacetic acid (CAA) is coupled with aniline 4-(trifluoromethyl) to make an intermediate, i.e., 2-cyano-N-(4-trifluoromethyl) phenylacetamide . This intermediate then reacts with acetyl chloride to produce Teriflunomide in the presence of sodium hydroxide and acetone .
Results or Outcomes
The outcome of this process is the production of Teriflunomide, a drug that has been studied as a potential treatment for multiple sclerosis .
Unique Chemicals Collection
Summary of the Application
“2-(Trifluoromethyl)phenylacetamide” is part of a collection of unique chemicals provided by Sigma-Aldrich . These chemicals are used by early discovery researchers for various applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific research being conducted .
Results or Outcomes
The outcomes of these applications can vary widely, depending on the specific research being conducted .
Safety And Hazards
The safety data sheet for a similar compound, 2-[2-(Trifluoromethyl)phenyl]ethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYZOKNDDRTADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188326 | |
| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Trifluoromethyl)phenyl)acetamide | |
CAS RN |
34779-65-2 | |
| Record name | 2-(Trifluoromethyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34779-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034779652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


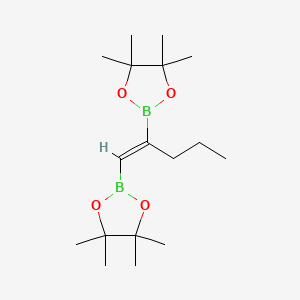
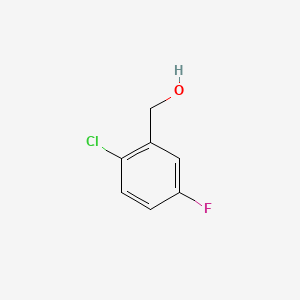
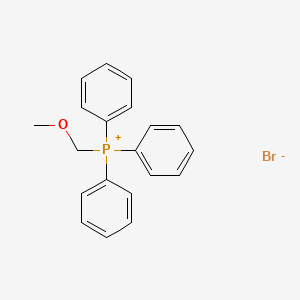
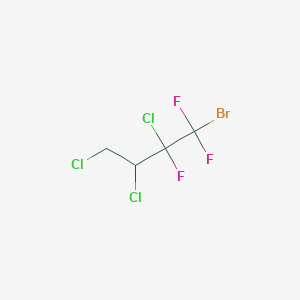
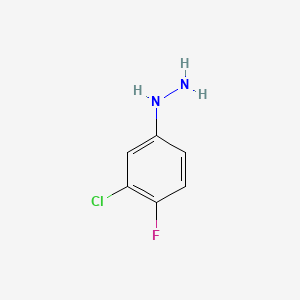
![6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid](/img/structure/B1585906.png)
